4-tert-Butyl-1-methylpyridinium iodide

Description

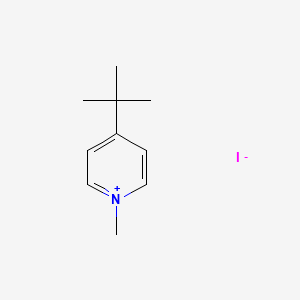

4-tert-Butyl-1-methylpyridinium iodide (CAS 64326-91-6) is a quaternary ammonium salt with the molecular formula C₁₀H₁₆IN and a molecular weight of 277.1452 g/mol . Its structure comprises a pyridinium ring substituted with a tert-butyl group at the 4-position and a methyl group at the 1-position, paired with an iodide counterion. This compound is also known by synonyms such as 1-Methyl-4-tert-butylpyridinium iodide and 4-tert-Butylpyridinium methiodide.

Properties

CAS No. |

64326-91-6 |

|---|---|

Molecular Formula |

C10H16IN |

Molecular Weight |

277.14 g/mol |

IUPAC Name |

4-tert-butyl-1-methylpyridin-1-ium;iodide |

InChI |

InChI=1S/C10H16N.HI/c1-10(2,3)9-5-7-11(4)8-6-9;/h5-8H,1-4H3;1H/q+1;/p-1 |

InChI Key |

YOSRDQLESOTIKT-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)C1=CC=[N+](C=C1)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Butyl-1-methylpyridinium iodide can be synthesized through the reaction of 4-tert-butylpyridine with methyl iodide. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-1-methylpyridinium iodide undergoes various chemical reactions, including:

Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.

Oxidation: The compound can be oxidized to form N-oxide derivatives.

Reduction: It can be reduced to form the corresponding pyridine derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium chloride, sodium bromide, and sodium hydroxide, typically in aqueous or alcoholic solutions.

Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Nucleophilic Substitution: Products include 4-tert-butyl-1-methylpyridinium chloride, bromide, or hydroxide.

Oxidation: Products include 4-tert-butyl-1-methylpyridinium N-oxide.

Reduction: The major product is 4-tert-butylpyridine.

Scientific Research Applications

4-tert-Butyl-1-methylpyridinium iodide has a wide range of applications in scientific research:

Chemistry: Used as a phase-transfer catalyst in organic synthesis and as a reagent in the preparation of ionic liquids.

Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the production of specialty chemicals and as an additive in electrochemical processes.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-1-methylpyridinium iodide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, inhibiting their activity or altering their function. The compound’s quaternary ammonium structure allows it to interact with negatively charged sites on biomolecules, leading to changes in their conformation and activity .

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Properties

Key Observations :

Substituent Effects :

- The tert-butyl group in this compound enhances steric bulk and hydrophobicity compared to smaller substituents (e.g., methoxy or amine groups in other derivatives). This may improve thermal stability and reduce solubility in polar solvents .

- The iodide counterion in the target compound contrasts with carbamate or amine functional groups in analogs, influencing reactivity. For example, iodide ions can participate in nucleophilic substitutions, while carbamates may undergo hydrolysis .

Molecular Weight and Complexity :

- The molecular weight of this compound (277.15 g/mol) is intermediate compared to bulkier carbamate derivatives (e.g., 378.18 g/mol for tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate) .

Applications :

- Pyridinium salts like this compound are often used in ionic liquids due to their low volatility and tunable solubility .

- In contrast, tert-butyl-substituted neutral pyridines (e.g., 4-tert-Butyl-2-(4-tert-butylphenyl)pyridine) serve as ligands in coordination chemistry for catalytic or photochemical applications .

Physicochemical and Functional Differences

- Iodide vs. Other Counterions : Unlike potassium iodide (KI, molecular weight 166.00 g/mol), which is a simple ionic compound with well-established roles in thyroid function and radiation protection , this compound’s iodide is part of a larger organic cation. This structural difference limits its direct biological relevance but enhances its utility in organic synthesis .

- Stability : The tert-butyl group in the target compound likely improves stability against oxidation compared to analogs with allyl or formyl substituents (e.g., tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate) .

Research and Industrial Relevance

- Catalysis: Neutral tert-butylpyridine derivatives (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine) are widely used as ligands in metal-catalyzed reactions and water oxidation systems .

- Pharmaceutical Intermediates : Carbamate and amine-substituted pyridines (e.g., 4-Iodo-5-methoxypyridin-3-amine) are common intermediates in drug synthesis, whereas the target compound’s quaternary ammonium structure may limit its direct use in this context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.